![molecular formula C22H18F3N3 B4628391 6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)
6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound "6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine" belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and applications in material science. These compounds are of interest due to their structural similarity to various biologically active molecules and their potential use in pharmaceutical and electronic materials.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions, including cyclization and substitution reactions. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used as precursors in the synthesis of pyran, pyridine, and pyridazine derivatives, showcasing the versatility of synthetic routes for this class of compounds (Mohareb et al., 2004).
Molecular Structure Analysis
The structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal the conformational preferences and molecular interactions that contribute to the stability and reactivity of these compounds. For instance, the reduced pyridine ring in some derivatives adopts a conformation close to a screw-boat form, with molecules linked by hydrogen bonds and π-π interactions, indicating the significance of molecular geometry in determining the properties of these compounds (Quiroga et al., 2010).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives participate in various chemical reactions, including N-alkylation and reaction with primary aliphatic amines, to produce compounds with potential biological activities. These reactions often involve the functionalization of the pyrazolo[3,4-b]pyridine core to introduce new pharmacophores or to modify the electronic properties of the compound for material science applications (Chavva et al., 2013).
Scientific Research Applications
Iron and Cobalt Complexes in Ethylene Polymerization
The synthesis and characterization of tridentate 2,6-bis[3(5)-pyrazolyl]pyridines and their iron and cobalt complexes have demonstrated moderate catalytic activity in ethylene polymerization, leading to polyethylene with high molecular weight. These findings suggest that the geometric parameters of the pyrazole units provide efficient shielding of the active site, even with unsubstituted aryl groups, indicating potential applications in catalysis and material science (Zabel et al., 2008).
Novel Synthetic Approaches and Biological Evaluation
A series of novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This includes the development of triazolopyridine derivatives, indicating a potential for pharmaceutical applications in developing new therapeutic agents (Flefel et al., 2018).
Anticancer and Anti-5-lipoxygenase Agents
The synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation as anticancer and anti-5-lipoxygenase agents highlights the potential medical applications of related compounds. Some derivatives showed promising bioactivity at micromolar concentration, underlining the therapeutic potential of pyrazolo[3,4-d]pyrimidin derivatives (Rahmouni et al., 2016).
Fluorescent Chemosensors for Cu2+ Detection
The synthesis of 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines and their application as fluorescent probes for cation detection, especially for Cu2+, demonstrate the potential of pyrazolo[3,4-b]pyridine derivatives in environmental monitoring and analytical chemistry. This work showcases the high sensitivity and reversible chemosensor capabilities of these compounds (García et al., 2019).
Anticancer Agents with Trifluoromethyl Groups
A series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and screened for anticancer activity. Certain compounds demonstrated promising bioactivity against various cancer cell lines, suggesting the importance of trifluoromethyl groups in enhancing the therapeutic potential of these molecules (Chavva et al., 2013).
properties
IUPAC Name |
6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-3-15-9-11-16(12-10-15)19-13-18(22(23,24)25)20-14(2)27-28(21(20)26-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWPMRAZTPXHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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